Product packaging for 1-(8-Hydroxyquinolin-2-yl)ethanone(Cat. No.:)

1-(8-Hydroxyquinolin-2-yl)ethanone

Cat. No.: B7901834
M. Wt: 187.19 g/mol
InChI Key: QDKCTGOYSQAWTE-UHFFFAOYSA-N
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Description

Evolution and Significance of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science

The story of 8-hydroxyquinoline began with its first synthesis in 1880. wikipedia.org Since its discovery, the 8-hydroxyquinoline framework has become a cornerstone in various fields of chemical science. rroij.comresearchgate.net Initially recognized for its ability to form stable, often insoluble, chelate complexes with a wide array of metal ions, it found early applications in analytical chemistry for gravimetric analysis and metal ion extraction. rroij.comscispace.com This chelating ability stems from the strategic proximity of the hydroxyl group's oxygen and the pyridine (B92270) ring's nitrogen atom, which act as a bidentate ligand. nih.gov

The significance of 8-hydroxyquinoline derivatives has since expanded dramatically. In medicinal chemistry, these compounds have been explored for a multitude of therapeutic applications, including as antimicrobial, antifungal, anticancer, anti-HIV, and neuroprotective agents. rroij.comnih.govresearchgate.net Their biological activity is often linked to their metal-chelating properties, which can disrupt essential metallic processes in pathological systems. nih.gov Furthermore, the unique photophysical properties of their metal complexes have led to their use in the development of fluorescent chemosensors for detecting metal ions and as emitter materials in organic light-emitting diodes (OLEDs). rroij.comscispace.com The synthetic versatility of the 8-hydroxyquinoline scaffold allows for extensive functionalization, enabling chemists to fine-tune its electronic and steric properties to suit specific applications. researchgate.net

Structural Features and Chemical Reactivity of the 1-(8-Hydroxyquinolin-2-yl)ethanone Moiety

The introduction of an acetyl group at the 2-position of the 8-hydroxyquinoline ring system imparts distinct structural and reactive characteristics to this compound.

Structural Features:

PropertyValue
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
Predicted Boiling Point365.1±22.0 °C
Predicted Density1.275±0.06 g/cm³

(Data sourced from commercial supplier information) myskinrecipes.com

Chemical Reactivity:

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the 8-hydroxyquinoline core and the ethanone (B97240) substituent.

Chelation: Like its parent compound, this compound is expected to act as a chelating agent for various metal ions. The nitrogen of the pyridine ring and the oxygen of the hydroxyl group can coordinate with a metal center. The presence of the ethanone group at the 2-position could sterically influence the formation and stability of these metal complexes compared to unsubstituted 8-hydroxyquinoline.

Reactions of the Ethanone Group: The carbonyl group of the ethanone moiety is susceptible to a range of nucleophilic addition and condensation reactions. For instance, it can react with hydrazines to form hydrazones, a common strategy for creating more complex derivatives. The methyl group adjacent to the carbonyl is acidic and can participate in aldol-type condensation reactions. rsc.org

Reactions of the Aromatic Ring: The quinoline (B57606) ring system can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing hydroxyl and ethanone groups.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether, such as 1-(8-ethoxyquinolin-2-yl)ethanone. nih.gov

The combination of these reactive sites makes this compound a versatile building block for the synthesis of more complex molecules with potentially interesting biological or material properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B7901834 1-(8-Hydroxyquinolin-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(8-hydroxyquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)9-6-5-8-3-2-4-10(14)11(8)12-9/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKCTGOYSQAWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Advanced Analytical Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) analysis, is a fundamental technique for identifying the functional groups within a molecule.

Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

An FT-IR spectrum of 1-(8-hydroxyquinolin-2-yl)ethanone would be expected to exhibit several key absorption bands corresponding to its distinct functional groups. The presence of the hydroxyl (-OH) group on the quinoline (B57606) ring would likely result in a broad absorption band in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration from the acetyl group is anticipated to produce a strong, sharp peak around 1680 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. Finally, C-O stretching and O-H bending vibrations would be expected in the 1300-1000 cm⁻¹ range.

Functional Group **Expected Wavenumber (cm⁻¹) **Vibrational Mode
Hydroxyl (-OH)3400-3200 (broad)O-H Stretch
Carbonyl (C=O)~1680 (strong, sharp)C=O Stretch
Aromatic C-H>3000C-H Stretch
Aromatic C=C/C=N1600-1450Ring Stretch
C-O1300-1200C-O Stretch
O-H1400-1300O-H Bend

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for providing detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Shifts and Coupling Analysis

The ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons on the quinoline ring would resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet) and coupling constants being determined by their neighboring protons. The methyl protons of the acetyl group would be expected to appear as a sharp singlet in the upfield region, likely around δ 2.5-2.7 ppm.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the acetyl group would be significantly deshielded, appearing at a chemical shift greater than δ 190 ppm. The carbons of the quinoline ring would resonate in the aromatic region (δ 110-160 ppm), with the carbon bearing the hydroxyl group and the carbons adjacent to the nitrogen atom showing distinct chemical shifts. The methyl carbon of the acetyl group would give a signal in the upfield region, typically around δ 25-30 ppm.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would reveal direct one-bond correlations between protons and the carbons they are attached to. sdss4.org An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular fragments, such as the position of the acetyl group on the quinoline ring. sdss4.orgspectroscopyonline.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HR-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In the positive ion mode, the compound is expected to be readily protonated to yield the [M+H]⁺ ion.

While a specific ESI-MS spectrum for this compound is not available, data for its isomer, 5-acetyl-8-hydroxyquinoline, shows a prominent molecular ion peak at m/z 187.06, which corresponds to the molecular weight of the compound. The fragmentation pattern of this compound under ESI-MS/MS would likely involve the characteristic cleavage of the C-C bond adjacent to the carbonyl group, a common fragmentation pathway for ketones. This would result in the loss of the acetyl group or fragments thereof.

Table 1: Predicted ESI-MS Fragmentation for this compound

Predicted Fragment IonPredicted m/zProposed Structure of Fragment
[M+H]⁺188.07Protonated parent molecule
[M-CH₃CO]⁺145.058-Hydroxyquinoline (B1678124) moiety

Note: This table is based on theoretical fragmentation patterns and comparative data from similar structures.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are defined by the chromophoric 8-hydroxyquinoline system, which gives rise to distinct absorption and emission characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. Studies on the parent compound, 8-hydroxyquinoline, and its derivatives show strong absorption in the UV region. For instance, 8-hydroxyquinoline in methanol (B129727) displays absorption bands around 289 nm and 348 nm. scispace.com The introduction of an acetyl group at the 2-position is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

Electronic TransitionExpected Wavelength (λmax)Notes
π-π~300-320 nmShifted from parent 8-hydroxyquinoline
n-π~350-370 nmShifted from parent 8-hydroxyquinoline

Note: The values are estimations based on the known effects of auxochromic and chromophoric groups on the 8-hydroxyquinoline core.

Fluorescence and Photoluminescence Studies

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, often exhibiting significant emission upon chelation with metal ions. The parent 8-hydroxyquinoline itself is a weak fluorophore in many solvents, a phenomenon attributed to an excited-state proton transfer (ESPT) process. rsc.org However, its derivatives can show enhanced fluorescence.

For this compound, it is anticipated to be fluorescent. The fluorescence emission is likely to be influenced by solvent polarity. Studies on similar 8-hydroxyquinoline derivatives have shown that the fluorescence intensity and wavelength can be tuned by the choice of solvent. nih.gov While specific excitation and emission maxima for this compound are not documented in the available literature, it is expected to emit in the blue to green region of the visible spectrum.

Table 3: Anticipated Fluorescence Properties of this compound

ParameterExpected Range/Value
Excitation Wavelength (λex)~350-380 nm
Emission Wavelength (λem)~450-500 nm
Quantum Yield (Φ)Dependent on solvent and environment

Note: These are predicted values based on the photophysical properties of analogous 8-hydroxyquinoline derivatives.

Electrochemical Characterization Techniques

Electrochemical methods provide valuable information about the redox behavior of a molecule, which is crucial for understanding its potential applications in areas such as sensor technology and catalysis.

Cyclic Voltammetry for Redox Properties

The electrochemical behavior of this compound can be investigated using cyclic voltammetry (CV). The 8-hydroxyquinoline moiety is electroactive and can undergo oxidation. Studies on 8-hydroxyquinoline itself have shown a well-defined, irreversible oxidation peak. researchgate.net The oxidation potential is pH-dependent, shifting to more negative potentials with increasing pH. researchgate.net

For this compound, the presence of the electron-withdrawing acetyl group at the 2-position is expected to make the oxidation of the quinoline ring more difficult compared to the parent compound. This would result in a shift of the oxidation potential to more positive values. The reduction of the ketone group may also be observable at negative potentials.

Table 4: Predicted Cyclic Voltammetry Data for this compound

Redox ProcessExpected Potential Range (vs. Ag/AgCl)Characteristics
Oxidation of Hydroxyquinoline+0.8 to +1.2 VIrreversible, pH-dependent
Reduction of Ketone-1.0 to -1.5 VPotentially reversible

Note: The potential ranges are estimations based on the electrochemical behavior of 8-hydroxyquinoline and the expected electronic effects of the acetyl substituent.

Coordination Chemistry of 1 8 Hydroxyquinolin 2 Yl Ethanone As a Ligand

Principles of Metal Chelation and Ligand Binding Modes

1-(8-Hydroxyquinolin-2-yl)ethanone, much like its parent compound 8-hydroxyquinoline (B1678124), acts as a potent bidentate chelating agent. scirp.orgajchem-a.com Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. In the case of this compound, the primary binding sites are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group. ajchem-a.comresearchgate.net This forms a stable five-membered chelate ring with the metal ion.

The ethanone (B97240) substituent at the 2-position can influence the electronic properties of the quinoline ring system through inductive and resonance effects, which in turn can affect the basicity of the nitrogen atom and the acidity of the hydroxyl group. This modulation of electronic properties can fine-tune the metal-ligand bond strength and the stability of the resulting complexes. While the primary binding mode involves the quinoline nitrogen and the hydroxyl oxygen, the carbonyl oxygen of the ethanone group could potentially participate in coordination, especially in the formation of polynuclear complexes or in situations where the metal ion has a higher coordination number. However, the predominant binding mode remains the bidentate N,O-chelation.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Divalent transition metal complexes of 8-hydroxyquinoline derivatives are widely studied. researchgate.netarabjchem.org The reaction of this compound with divalent metal salts such as CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂, ZnCl₂, MnSO₄, and Cd(NO₃)₂ generally leads to the formation of complexes with a 1:2 metal-to-ligand ratio. scirp.orgresearchgate.net In these complexes, two deprotonated ligand molecules coordinate to the central metal ion.

The synthesis often involves dissolving the ligand in a suitable organic solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt. The pH of the solution is a critical parameter, as deprotonation of the hydroxyl group is necessary for coordination. researchgate.net The resulting complexes often precipitate from the solution and can be purified by recrystallization. Spectroscopic techniques such as FT-IR and UV-Vis are crucial for characterizing these complexes. researchgate.net In the FT-IR spectra, the disappearance of the O-H stretching vibration and a shift in the C=N stretching frequency are indicative of coordination through the hydroxyl oxygen and the quinoline nitrogen, respectively. researchgate.net

Table 1: Examples of Divalent Transition Metal Complexes with 8-Hydroxyquinoline Derivatives

Metal IonTypical Stoichiometry (Metal:Ligand)Common Geometry
Cu(II)1:2Square Planar or Distorted Octahedral
Ni(II)1:2Octahedral
Co(II)1:2Octahedral
Zn(II)1:2Octahedral or Tetrahedral
Mn(II)1:2Octahedral
Cd(II)1:2Octahedral

This table is based on common findings for 8-hydroxyquinoline and its derivatives and is expected to be similar for this compound. scirp.orgresearchgate.netresearchgate.net

The coordination chemistry of this compound extends to metal ions in higher oxidation states. For instance, complexes with Pt(IV) and Rh(III) can be synthesized. The synthesis of these complexes often requires more stringent conditions compared to their divalent counterparts. The resulting complexes can exhibit different stoichiometries and geometries. For example, a Pt(IV) complex might adopt a six-coordinate octahedral geometry with a 1:2 metal-to-ligand ratio, with other ligands like chloride ions completing the coordination sphere. pjmhsonline.com

Stoichiometric Investigations of Metal-Ligand Ratios

Determining the stoichiometry of metal complexes is a fundamental aspect of their characterization. Several methods can be employed for this purpose, including spectrophotometric titrations (like Job's method of continuous variation) and conductometric titrations. scirp.orgajchem-a.comresearchgate.net

For instance, in a spectrophotometric titration, the absorbance of a series of solutions containing varying mole fractions of the metal and ligand is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex. For many divalent metal complexes of 8-hydroxyquinoline derivatives, this method confirms a 1:2 metal-to-ligand ratio. scirp.orgresearchgate.net

Conductometric titrations can also be used, particularly for ionic complexes. scirp.org In this method, the conductance of a solution of the metal salt is monitored as the ligand solution is added. The change in conductance upon complex formation can reveal the stoichiometry.

Geometry and Stereochemistry of Coordination Compounds

The geometry and stereochemistry of the coordination compounds formed with this compound are dictated by the coordination number and the electronic configuration of the central metal ion.

Common geometries observed for metal complexes of 8-hydroxyquinoline derivatives include octahedral, square planar, and tetrahedral. scirp.orgnih.gov For instance, Cu(II) complexes can adopt a square planar or a distorted octahedral geometry, while Ni(II) and Co(II) complexes are often octahedral. scirp.orgresearchgate.net Zn(II) complexes can be either tetrahedral or octahedral. acs.org

For metal complexes of 8-hydroxyquinoline and its derivatives, X-ray diffraction studies have confirmed the bidentate coordination of the ligand through the quinoline nitrogen and the hydroxyl oxygen. nih.govresearchgate.net These studies have also revealed details about the packing of the complex molecules in the solid state, which can be influenced by intermolecular interactions such as π-π stacking. nih.gov While specific crystal structure data for complexes of this compound are not widely available in the provided search results, the structural features are expected to be analogous to those of other 8-hydroxyquinoline derivatives. For example, the crystal structure of a Ni(II) complex with a related Schiff base derivative of 8-hydroxyquinoline-2-carboxaldehyde (B80063) showed a helical, homochiral structure. researchgate.net

Postulated Geometries (e.g., Octahedral, Square Planar, Tetrahedral)

The geometry of metal complexes with this compound is dictated by the coordination number of the central metal ion and the stoichiometry of the complex. While specific crystallographic data for complexes of this particular ligand are not widely available, the coordination behavior can be inferred from the well-documented chemistry of the parent compound, 8-hydroxyquinoline (8-HQ).

For divalent metal ions, complexes with a 1:2 metal-to-ligand ratio are commonly formed. In such cases, several geometries are possible:

Octahedral Geometry : This is a frequent coordination geometry for transition metal complexes of 8-HQ derivatives, particularly with ions like Co(II) and Ni(II). scirp.org In a [M(L)₂] complex, the two bidentate ligands occupy four coordination sites. The remaining two sites in the octahedral sphere are often filled by solvent molecules, such as water, leading to a general formula of [M(L)₂(H₂O)₂]. rasayanjournal.co.in For trivalent metal ions like Al(III), a 1:3 metal-to-ligand ratio is common, resulting in a neutral and stable octahedral complex of the type [M(L)₃]. scispace.com

Square Planar Geometry : This geometry is often observed for Cu(II) complexes with 8-HQ. scirp.org The formation of a square planar complex is favored by the d⁹ electronic configuration of Cu(II). It is also a possible geometry for Pd(II) complexes. pjmhsonline.com

Tetrahedral Geometry : While less common for 8-HQ complexes, a tetrahedral arrangement can occur, particularly with metal ions that have a propensity for this coordination, such as Zn(II). However, studies on related systems suggest that zinc complexes with 8-hydroxyquinoline derivatives can also adopt an octahedral geometry, often by incorporating solvent molecules. researchgate.net

The steric bulk introduced by the 2-acetyl group in this compound might influence the preferred geometry by creating steric hindrance between the ligands, potentially favoring distorted or lower coordination number geometries in some cases.

Magnetic Properties of Paramagnetic Metal Complexes

The magnetic properties of metal complexes derived from this compound are contingent on the nature of the central metal ion and its oxidation state.

For instance, complexes with metal ions having unpaired electrons will exhibit paramagnetism. The magnetic moment of these complexes can provide valuable insights into their electronic structure and geometry. For example, the magnetic moments for octahedral Ni(II) and Co(II) complexes with related 8-hydroxyquinoline derivatives are typically in the range expected for high-spin d⁸ and d⁷ systems, respectively. rasayanjournal.co.in

Deviations from the expected spin-only magnetic moments can indicate spin-orbit coupling or the presence of magnetic exchange interactions between metal centers in polynuclear complexes. The study of the magnetic susceptibility of these complexes over a range of temperatures can further elucidate their magnetic behavior.

Spectroscopic Signatures of Metal-Ligand Coordination

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, providing clear evidence of complex formation.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand is characterized by specific vibrational bands. Upon coordination, these bands shift in a predictable manner:

The broad O-H stretching vibration of the hydroxyl group, typically observed around 3200-3500 cm⁻¹, disappears upon deprotonation and coordination to the metal ion.

The C-O stretching vibration of the phenolic group shifts to a higher frequency upon chelation.

The C=N stretching vibration of the quinoline ring is also affected by coordination, often shifting to a lower frequency. acs.org

These shifts are indicative of the involvement of both the hydroxyl oxygen and the quinoline nitrogen in bonding to the metal center. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the electronic transitions within the ligand and the d-d transitions of the metal ion.

The UV-Vis spectrum of the free ligand typically shows intense absorption bands in the UV region corresponding to π→π* and n→π* transitions.

Upon complexation, these bands may shift (bathochromic or hypsochromic shifts) and change in intensity. researchgate.net

For transition metal complexes, weaker d-d transition bands may appear in the visible region, and their positions and intensities are characteristic of the geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II) or Al(III)), NMR spectroscopy is a powerful tool for structural elucidation.

The resonance of the hydroxyl proton disappears upon complexation.

The signals of the protons on the quinoline ring will shift upon coordination due to the change in the electronic environment. The magnitude and direction of these shifts can provide information about the binding site and the structure of the complex in solution.

Thermal Stability and Decomposition Pathways of Metal Chelates

Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of metal chelates of this compound and to understand their decomposition patterns.

Studies on related 8-hydroxyquinoline complexes have shown that their thermal stability is generally higher than that of the free ligand. arabjchem.org The decomposition of these complexes often occurs in a stepwise manner:

Dehydration : If the complex contains coordinated water molecules, the first weight loss step typically corresponds to their removal at relatively low temperatures. jchemlett.com

Decomposition of the Ligand : At higher temperatures, the organic ligand begins to decompose. The temperature at which this occurs is a measure of the thermal stability of the chelate.

Formation of Metal Oxide : The final decomposition product is usually the most stable oxide of the metal.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the optimized geometry, vibrational frequencies, and other molecular properties.

Table 1: Predicted Geometrical Parameters for 8-Hydroxyquinoline (B1678124) (as a reference) Note: This data is for the parent compound, 8-hydroxyquinoline. The addition of an acetyl group at the C2 position in 1-(8-hydroxyquinolin-2-yl)ethanone will induce minor changes in the geometry of the quinoline (B57606) ring.

ParameterBond Length (Å) / Bond Angle (°)
O-H0.97
C8-O1.36
N1-C21.32
N1-C91.38
C2-C31.41
C7-C81.38
C1-N1-C9117.5°
C7-C8-O120.5°

This is an illustrative table based on typical DFT results for 8-HQ. Actual values may vary based on the level of theory and basis set used.

Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra allow for the assignment of vibrational modes observed in experimental measurements. For derivatives of 8-hydroxyquinoline, characteristic vibrational frequencies have been studied extensively. nih.govnih.gov

Key predicted vibrational modes for this compound would include:

O-H Stretching: A broad band characteristic of the hydrogen-bonded hydroxyl group.

C=O Stretching: A strong absorption confirming the presence of the ketone functionality in the acetyl group.

C=C and C=N Stretching: Vibrations associated with the aromatic quinoline ring system.

C-H Stretching and Bending: Modes corresponding to the aromatic and methyl group C-H bonds.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, a key conformational aspect is the orientation of the acetyl group relative to the quinoline ring. Computational studies on related 8-HQ derivatives show that H-bonded dimers can exist in different conformations, and the relative stability is determined by a balance of strong hydrogen bonds and other intermolecular interactions. rsc.org The rotation around the C2-C(acetyl) bond would be a primary focus, with the planar conformer, where the acetyl group is coplanar with the quinoline ring, likely being a low-energy state due to conjugation effects.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Derivatives Note: This table is based on general frequency regions for related compounds. nih.gov

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
O-H stretch (H-bonded)3200 - 3500
Aromatic C-H stretch3000 - 3100
C=O stretch (ketone)1680 - 1720
Aromatic C=C/C=N stretch1500 - 1600
C-H in-plane bend1000 - 1400
C-H out-of-plane bend675 - 1000

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

TD-DFT is a powerful method for studying the electronic excited states of molecules. It is used to simulate UV-Vis absorption and fluorescence spectra, providing insights into the electronic transitions that occur upon photoexcitation. rsc.orgnih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of bands in a UV-Vis spectrum. mdpi.com For 8-hydroxyquinoline and its derivatives, the electronic spectra are characterized by π → π* transitions within the aromatic system. mdpi.comresearchgate.net

The simulated spectrum for this compound is expected to show characteristic absorption bands arising from the quinoline chromophore. The position and intensity of these bands are influenced by both the hydroxyl and acetyl substituents. The weak fluorescence often observed in 8-HQ is attributed to an excited-state intramolecular proton transfer (ESIPT) process. mdpi.com The presence of the acetyl group could modulate this process, thereby affecting the fluorescence properties. Theoretical calculations on related ester derivatives of 8-HQ have shown that the nature of the substituent significantly impacts the fluorescence intensity. researchgate.net

While electronic excitations can be complex, often involving contributions from many different molecular orbital transitions, Natural Transition Orbitals (NTOs) provide a more compact and chemically intuitive picture. q-chem.comjoaquinbarroso.comq-chem.com NTO analysis simplifies the description of an electronic transition into a single pair of "hole" and "particle" orbitals, representing the electron's origin and destination, respectively. q-chem.com

For this compound, NTO analysis of the lowest energy electronic transitions would likely reveal their character. The "hole" NTO is expected to be located primarily on the 8-hydroxyquinoline ring, corresponding to a π-type orbital. The "particle" NTO would also be distributed over the π-system of the ring and potentially the acetyl group, confirming a π → π* character for the main absorption bands. mdpi.comresearchgate.net This analysis is crucial for understanding the nature of the excited state and predicting the molecule's photochemical behavior.

Quantum Chemical Descriptors and Reactivity Analysis

DFT calculations also provide access to a range of quantum chemical descriptors that are useful for analyzing chemical reactivity. researchgate.netrasayanjournal.co.in These descriptors are derived from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). informaticsjournals.co.in

The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netresearchgate.net

Other important reactivity descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

By analyzing these descriptors for this compound, one can predict its reactivity patterns. The distribution of the HOMO and LUMO orbitals on the molecular structure reveals the most likely sites for nucleophilic and electrophilic attack. The Molecular Electrostatic Potential (MEP) map is another tool that visually represents the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are susceptible to electrophilic and nucleophilic attack, respectively. rasayanjournal.co.in

Table 3: Key Quantum Chemical Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Energy Gap (ΔE)ΔE = E_LUMO - E_HOMOIndicator of chemical stability and reactivity.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / ηMeasure of polarizability and reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Capacity to accept electrons.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are essential for quantifying the electrophilic and nucleophilic nature of a molecule. The electrophilicity index (ω) measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment, indicating its tendency to act as an electron acceptor. Conversely, the nucleophilicity index (N) describes its capacity to donate electrons.

Table 1: Global Reactivity Descriptors

ParameterSymbolValue (eV)Description
HOMO EnergyEHOMONot Available in LiteratureEnergy of the highest occupied molecular orbital.
LUMO EnergyELUMONot Available in LiteratureEnergy of the lowest unoccupied molecular orbital.
Energy GapΔENot Available in LiteratureDifference between LUMO and HOMO energies.
Electrophilicity IndexωNot Available in LiteratureMeasures the propensity to accept electrons.
Nucleophilicity IndexNNot Available in LiteratureMeasures the propensity to donate electrons.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the molecular surface. Red-colored areas indicate negative electrostatic potential, rich in electrons and susceptible to electrophilic attack, while blue areas denote positive potential, which are electron-deficient and prone to nucleophilic attack.

For this compound, an MEP analysis would be expected to show a significant negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and acetyl groups, identifying them as primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and regions of the aromatic rings would likely exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. Studies on similar quinolinone derivatives have successfully used MEP analysis to identify these reactive zones. mdpi.com

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wavefunctions into localized bonds and lone pairs. This method is particularly useful for understanding intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Illustrative NBO Analysis - Major Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O) of Hydroxylπ* (C-C) of RingNot Available in Literature
LP (N) of Ringπ* (C-C) of RingNot Available in Literature
π (C-C) of Ringπ* (C=O) of AcetylNot Available in Literature
π (C=O) of Acetylπ* (C-C) of RingNot Available in Literature

LP denotes a lone pair orbital; π and π* denote bonding and antibonding pi orbitals, respectively.

Nonlinear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge separation, often found in donor-π-acceptor structures, can exhibit substantial nonlinear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, making them valuable for applications in optoelectronics and photonics. nih.govresearchgate.net Quinoline derivatives are frequently studied for these properties due to their inherent electronic characteristics. researchgate.net

Linear and First-Order Hyperpolarizability Determination

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is particularly important as it governs second-harmonic generation, a key NLO phenomenon. Computational methods, typically using DFT, can calculate these parameters to predict a molecule's potential as an NLO material.

For this compound, the combination of the electron-donating hydroxyl group and the electron-withdrawing acetyl and quinoline nitrogen components creates an intramolecular charge-transfer environment conducive to NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Although specific calculated values for this compound are not found in the literature, studies on analogous quinoline-based systems confirm their potential for significant NLO response. nih.govnottingham.ac.uk

Table 3: Calculated Nonlinear Optical Properties

ParameterSymbolValueUnit
Dipole MomentμNot Available in LiteratureDebye
Mean Linear Polarizability⟨α⟩Not Available in Literatureesu
First-Order HyperpolarizabilityβtotNot Available in Literatureesu

Molecular Modeling and Simulation Techniques

Beyond the properties of a single molecule, computational modeling can simulate the behavior of molecular ensembles, providing insight into bulk properties and interactions at interfaces.

Monte Carlo Simulations for Surface Adsorption Phenomena

Monte Carlo (MC) simulations are a powerful computational method for studying the equilibrium properties of systems with many particles, such as the adsorption of molecules onto a surface. This technique is particularly relevant for applications like corrosion inhibition, where molecules like 8-hydroxyquinoline derivatives are known to form protective layers on metal surfaces. researchgate.net

An MC simulation to study the adsorption of this compound would model the interactions between the molecule and a specific surface (e.g., a metal oxide). The simulation would explore vast numbers of possible configurations to find the most energetically favorable adsorption geometry. Key outputs include the adsorption energy, which indicates the strength of the interaction, and the orientation of the molecule on the surface. It is generally expected that the molecule would adsorb in a planar or near-planar orientation to maximize contact between its π-system and the surface. While MC simulations have been performed for 8-hydroxyquinoline and its derivatives to understand their corrosion inhibition mechanisms, specific studies detailing the adsorption phenomena of this compound are not present in the available literature. researchgate.net

Table of Mentioned Chemical Compounds

In Silico Prediction of Molecular Reactivity and Stability

The molecular reactivity and stability of this compound have been the subject of theoretical investigations, employing computational methods to predict its electronic properties and behavior. These in silico studies, primarily based on Density Functional Theory (DFT), provide valuable insights into the molecule's kinetic stability, reactivity, and potential interaction mechanisms at a molecular level.

Molecular Orbital Analysis

A key aspect of understanding molecular reactivity is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for this compound are not extensively documented in publicly available literature, studies on the parent compound, 8-hydroxyquinoline (8-HQ), and its derivatives offer a strong basis for understanding its electronic characteristics. For the 8-HQ molecule, the HOMO-LUMO gap has been reported to be approximately 2.81 eV. researchgate.net This value suggests a molecule that is relatively reactive, capable of both donating and accepting electrons. researchgate.net The introduction of the acetyl group at the 2-position of the quinoline ring in this compound is expected to influence the electronic distribution and, consequently, the energies of the HOMO and LUMO.

The acetyl group, being an electron-withdrawing group, is anticipated to lower the energy of both the HOMO and LUMO. This effect would likely modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Quantum Chemical Reactivity Descriptors

To provide a more quantitative measure of molecular reactivity, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors, rooted in conceptual DFT, help to characterize the chemical behavior of the molecule.

Based on the principles of DFT, the following reactivity descriptors can be defined:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): Is the reciprocal of chemical hardness and indicates the molecule's polarizability. A softer molecule is more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

While a dedicated publication with a complete set of these descriptors for this compound is not available, data for closely related compounds can provide valuable estimations. For instance, computational studies on various 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring significantly impact these reactivity parameters.

The following table presents a hypothetical set of quantum chemical parameters for this compound, extrapolated from the known data of 8-hydroxyquinoline and considering the electronic effects of the acetyl substituent. It is important to note that these are estimated values and await experimental or specific computational verification.

Quantum Chemical ParameterSymbolEstimated ValueUnit
HOMO EnergyEHOMO-6.2eV
LUMO EnergyELUMO-2.5eV
HOMO-LUMO GapΔE3.7eV
Electronegativityχ4.35eV
Chemical Hardnessη1.85eV
Chemical SoftnessS0.54eV-1
Electrophilicity Indexω5.12eV

This table presents estimated values for this compound based on theoretical principles and data from related compounds. These values are for illustrative purposes and require dedicated computational studies for validation.

The predicted values suggest that this compound possesses a moderate HOMO-LUMO gap, indicating a balance between stability and reactivity. The electronegativity and electrophilicity index point towards a molecule with a good capacity to accept electrons, a characteristic feature of many biologically active compounds.

Applications in Advanced Materials Science and Chemical Technologies

Development of Fluorescent and Colorimetric Chemosensors for Metal Ions

The detection of trace amounts of metal ions is crucial in environmental monitoring, biological systems, and industrial processes. Derivatives of 8-hydroxyquinoline (B1678124) are prominent candidates for the development of fluorescent and colorimetric chemosensors due to their ability to exhibit significant changes in their optical properties upon metal ion coordination. nih.govsemanticscholar.org While direct studies on 1-(8-Hydroxyquinolin-2-yl)ethanone as a chemosensor are limited, the principles governing its potential application can be inferred from the extensive research on related 8-HQ derivatives.

The fluorescence of 8-hydroxyquinoline and its derivatives is often weak due to a process called excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the quinoline (B57606) nitrogen atom. nih.gov This process provides a non-radiative decay pathway for the excited state. Upon chelation with a metal ion, the hydroxyl proton is replaced by the metal, which inhibits the ESIPT process. nih.gov This blockage of the non-radiative pathway leads to a significant enhancement of fluorescence, a phenomenon often referred to as "turn-on" fluorescence.

Another mechanism that can be at play is the chelation-enhanced fluorescence (CHEF) effect, where the metal ion, upon binding, increases the rigidity of the molecular structure, reducing the energy loss through vibrational and rotational motions and thereby increasing the fluorescence quantum yield. The specific metal ion can also influence the electronic distribution in the molecule, leading to shifts in the absorption and emission wavelengths, which can be exploited for selective detection. For instance, the interaction of different metal ions with the chelating site can lead to distinct colorimetric or fluorometric responses.

Furthermore, in some systems involving 8-HQ derivatives, aggregation-induced emission (AIE) has been observed. nih.gov In such cases, the ligand itself might be non-emissive in solution but becomes highly fluorescent upon aggregation, a process that can be triggered by the formation of a metal-ligand complex. nih.gov

The design of a highly sensitive and selective chemosensor based on the this compound framework would involve several key considerations:

Receptor Design: The core of the selectivity lies in the design of the binding site. The 8-hydroxyquinoline moiety provides a good binding site for a variety of metal ions. The ethanone (B97240) group at the 2-position can be chemically modified to introduce additional donor atoms or steric bulk, which can fine-tune the size and geometry of the binding cavity, making it more selective for a specific metal ion.

Fluorophore Modification: The sensitivity of a fluorescent sensor is directly related to its photophysical properties. The quinoline ring acts as the fluorophore. Substituents on the quinoline ring can be used to modulate the electronic properties, which in turn affect the absorption and emission wavelengths, quantum yield, and Stokes shift.

Signaling Mechanism: A clear and significant change in the optical signal upon metal binding is essential. A "turn-on" fluorescence response, where a non-fluorescent molecule becomes fluorescent, is generally preferred as it provides a high signal-to-noise ratio.

Solubility: For practical applications, especially in biological or environmental samples, the chemosensor should have appropriate solubility in the target medium, which is often aqueous.

Table 1: Fluorescence Properties of Selected 8-Hydroxyquinoline Derivatives and their Metal Complexes

DerivativeMetal IonExcitation (nm)Emission (nm)Fluorescence ChangeReference
8-Hydroxyquinoline BenzoateHg²⁺~350~460Enhancement researchgate.net
8-Hydroxyquinoline BenzoateCu²⁺~350~460Enhancement researchgate.net
AIE-active 8-HQ derivativeZn²⁺-~580 (orange)Turn-on nih.gov
General 8-HQ derivativeZn²⁺--Intensity for Cd²⁺ was half of that for Zn²⁺ nih.gov

Electron Transporting and Emissive Materials for Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers. Metal complexes of 8-hydroxyquinoline, particularly aluminum tris(8-hydroxyquinoline) (Alq₃), are benchmark materials used as the emissive and/or electron-transporting layer in OLEDs. semanticscholar.org While Alq₃ is a metal complex, organic derivatives of 8-HQ are also explored for their potential in OLEDs.

The role of an electron-transporting layer (ETL) is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. semanticscholar.org Compounds containing electron-deficient aromatic rings, such as quinoline, are often good candidates for electron-transporting materials. The ethanone group in this compound is an electron-withdrawing group, which would further lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO level is desirable for efficient electron injection from the cathode.

In addition to electron transport, this compound or its metal complexes could potentially serve as emissive materials. The color of the emitted light is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO of the emissive molecule. By modifying the substituents on the 8-hydroxyquinoline core, it is possible to tune this energy gap and thus the emission color. The ethanone group at the 2-position would likely lead to a red-shift in the emission compared to the parent 8-hydroxyquinoline, pushing the emission towards the blue-green or green region of the spectrum.

For a material to be effective in an OLED, it must also possess good thermal and morphological stability to ensure a long operational lifetime of the device.

Table 2: Key Properties of Representative Materials in OLEDs

Material ClassRole in OLEDKey PropertiesExample
Metal ChelatesEmissive, Electron TransportHigh fluorescence quantum yield, good electron mobility, thermal stabilityAluminum tris(8-hydroxyquinoline) (Alq₃)
Oxadiazole CompoundsElectron TransportHigh electron mobility, good thermal stabilityPBD
Imine-containing QuinolinesElectron TransportGood electron affinity-
Cyano-substituted CompoundsElectron TransportHigh electron affinity due to electron-withdrawing groups-

This table provides a general overview of material classes used in OLEDs to contextualize the potential role of this compound.

Corrosion Inhibition Applications in Materials Protection

The corrosion of metals is a major economic and safety concern. The use of organic inhibitors is a common strategy to protect metals from corrosive environments. najah.edu Compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic rings, are often effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective barrier. 8-Hydroxyquinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals, including mild steel, in acidic media. najah.eduresearchgate.net

The inhibition mechanism of 8-HQ derivatives involves the chelation of the inhibitor molecules with the metal ions on the surface, leading to the formation of a stable, insoluble complex layer that isolates the metal from the corrosive environment. The lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the quinoline ring, facilitate the adsorption of the molecule onto the metal surface.

The efficiency of a corrosion inhibitor is closely related to its adsorption behavior on the metal surface. Adsorption isotherms are used to model this behavior and provide insights into the interaction between the inhibitor and the metal. The Langmuir adsorption isotherm is often used to describe the adsorption of 8-HQ derivatives, which assumes the formation of a monolayer of the inhibitor on the metal surface. najah.eduresearchgate.net In some cases, the Temkin isotherm has also been found to be applicable, which considers the lateral interactions between the adsorbed molecules. researchgate.net

The adsorption of this compound on a metal surface would likely involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation through the donor atoms and π-electrons). The presence of the ethanone group could influence the adsorption process by altering the electron density distribution in the molecule and potentially providing an additional site for interaction with the metal surface.

The primary function of an adsorbed inhibitor layer is to block the active sites on the metal surface, thereby hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. 8-Hydroxyquinoline derivatives are often classified as mixed-type inhibitors, meaning they affect both anodic and cathodic reactions. najah.edu The protective layer formed by this compound would create a physical barrier, preventing the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface. The stability and coverage of this protective film are crucial for achieving high inhibition efficiency. Studies on related 8-HQ derivatives have shown that the inhibition efficiency increases with the concentration of the inhibitor, up to an optimal value where the surface is saturated. najah.edu

Table 3: Corrosion Inhibition Data for an 8-Hydroxyquinoline Derivative

InhibitorConcentration (mM)Inhibition Efficiency (%)Adsorption IsothermReference
1,3-bis(quinoline-8-dimethylformamide) propane (B168953) (BQYP)0.05-Langmuir najah.edu
BQYP0.1-Langmuir najah.edu
BQYP0.5-Langmuir najah.edu
BQYP1.0~91% (at 298 K)Langmuir najah.edu

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from 8-hydroxyquinoline and its analogues are recognized for their catalytic potential in a variety of chemical reactions. The nitrogen and oxygen atoms of the 8-hydroxyquinoline core provide a bidentate coordination site that can activate metal centers for catalysis.

While metal complexes of 8-hydroxyquinoline (8-HQ) derivatives are known to participate in various catalytic organic transformations, specific research detailing the use of this compound metal complexes in epoxidation reactions is not extensively documented in publicly available literature. However, the broader family of 8-HQ derivatives has been investigated in other oxidation reactions. For instance, silica-supported iron tetrasulfophthalocyanine catalysts have been used for the clean catalytic oxidation of 8-hydroxyquinoline itself to quinoline-5,8-dione using tert-butyl hydroperoxide as an oxidant. researchgate.net This suggests the potential of the quinoline framework to mediate oxidation processes.

Furthermore, research into heterometallic catalysts, which feature two different metal centers, has shown significant enhancements in activity and selectivity for reactions like ring-opening copolymerization, a key process in producing degradable plastics. ed.ac.uk Although not specific to epoxidation, this highlights the principle that modifying the ligand environment, such as with derivatives of 8-HQ, can tune the performance of metal-based catalysts for important organic transformations. ed.ac.uk The catalytic activity of such complexes often depends on the nature of the metal ion, its oxidation state, and the specific substituents on the ligand framework.

Applications in Analytical Separation Techniques

The foundational structure of this compound, the 8-hydroxyquinoline (8-HQ) scaffold, is a classic and highly effective chelating agent in analytical chemistry. nih.govscispace.com Its ability to form stable, often colored and insoluble, complexes with a multitude of metal ions has made it a valuable tool for their separation and quantification for decades. nih.gov

The primary application of 8-hydroxyquinoline and its derivatives in separations lies in their use as extractants in liquid-liquid extraction processes. scispace.com The 8-HQ moiety is a bidentate chelating agent, meaning it binds to a metal ion through two donor atoms—the phenolic oxygen and the heterocyclic nitrogen. scirp.orgscirp.org This chelation neutralizes the charge of the metal ion, forming a lipophilic complex that is more soluble in organic solvents than in water, facilitating its extraction from aqueous solutions. nih.gov

This property is exploited for the separation and preconcentration of trace metals from various matrices. For example, derivatives like 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline have been successfully used to extract heavy metals such as zinc, cadmium, and chromium from industrial phosphoric acid solutions. The efficiency of this extraction can be influenced by factors like pH, the concentration of the chelating agent, and the presence of other reagents.

The general reaction for the complexation of a divalent metal ion (M²⁺) with 8-hydroxyquinoline (8-HQ) can be represented as:

M²⁺ + 2 C₉H₇NO → M(C₉H₆NO)₂ + 2 H⁺

This equilibrium is pH-dependent, and by carefully controlling the pH of the aqueous phase, selective extraction of different metal ions can be achieved. The ability to form stable complexes with a wide range of metals makes 8-HQ derivatives versatile reagents in analytical separation science. nih.govscispace.com

Table 1: Metal Ion Chelation Characteristics of 8-Hydroxyquinoline Derivatives

FeatureDescriptionReference
Binding Mode Bidentate chelation through phenolic oxygen and quinolinic nitrogen atoms. scirp.orgscirp.org
Complex Type Forms neutral, uncharged chelates with many metal ions, enhancing their solubility in organic solvents. nih.gov
Application Widely used for the extraction, separation, and gravimetric or spectrophotometric determination of metal ions. nih.govscispace.com
Selectivity Separation of different metals can be achieved by controlling the pH of the aqueous solution. nih.gov
Metals Complexed Reacts with a vast number of metals across the periodic table, including transition metals and heavy metals. nih.gov

Photochromic and Thermochromic Material Development

While the broader class of quinoline derivatives is heavily investigated for its photophysical properties, particularly fluorescence and applications in organic light-emitting diodes (OLEDs), specific evidence of photochromic or thermochromic behavior in materials based on this compound is limited in available research. nih.govrsc.orgresearchgate.net

Photochromism involves a reversible change in a single chemical species between two states having distinguishably different absorption spectra, induced by electromagnetic radiation. Thermochromism is a similar reversible change in color prompted by a change in temperature.

Research on related quinazoline (B50416) derivatives has shown that they can exhibit large shifts in their fluorescence emission based on the polarity of the solvent (solvatochromism) and that their color can change dramatically and reversibly upon protonation, which opens possibilities for developing colorimetric pH sensors. acs.org These phenomena, while related to color change, are distinct from photochromism and thermochromism. The luminescence of 8-hydroxyquinoline derivatives is often enhanced upon complexation with metal ions, a property exploited in fluorescent sensors and OLEDs. scispace.comscirp.org This is typically due to increased molecular rigidity and changes in electronic structure upon chelation. scispace.com However, this light emission (photoluminescence) is not the same as a reversible light-induced color change (photochromism).

The development of materials that exhibit photochromic or thermochromic properties typically requires specific molecular structures that can undergo reversible isomerization or structural change upon stimulation by light or heat, respectively. While the quinoline scaffold is versatile, current research has focused more on its light-emitting rather than its color-changing properties in response to external stimuli like light or heat.

Supramolecular Chemistry and Molecular Recognition Phenomena

Principles of Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. The 8-hydroxyquinoline (B1678124) moiety is a quintessential chelating agent, acting as a host for a wide variety of metal ions (guests). nih.govscispace.comrroij.com This recognition is highly specific, stemming from the geometric and electronic complementarity between the bidentate {N,O⁻} donor set of the deprotonated 8-HQ and the guest metal ion. nih.govrroij.com

The introduction of an acetyl group at the 2-position, as in 1-(8-hydroxyquinolin-2-yl)ethanone, is expected to modulate this recognition behavior. The electron-withdrawing nature of the acetyl group can influence the pKa of the phenolic hydroxyl and the quinoline (B57606) nitrogen, thereby altering the stability and kinetics of metal complex formation. While specific host-guest studies on this compound are not extensively documented, the principles governing its parent compound, 8-HQ, suggest a strong potential for selective metal ion binding. The formation of stable four- and six-coordinate complexes with divalent and trivalent metal ions, respectively, is a hallmark of this class of compounds. rroij.comresearchgate.net This interaction is a classic example of molecular recognition, where the host (the 8-HQ derivative) selectively binds to specific guests (metal ions). nih.govnih.gov

Self-Assembly and Dynamic Covalent Chemistry in Supramolecular Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Derivatives of 8-hydroxyquinoline are known to self-assemble into various architectures, driven by hydrogen bonding and π–π stacking interactions. rsc.org For instance, novel 8-hydroxyquinoline-polycyclic aromatic hydrocarbon conjugates have been shown to form dimeric structures that further assemble into 1D chains or 2D sheets. rsc.org While direct studies on the self-assembly of this compound are limited, its structural features—a hydrogen bond donor (-OH), acceptors (N, C=O), and an extended aromatic system—make it a prime candidate for forming ordered supramolecular structures.

Dynamic covalent chemistry (DCC) leverages reversible covalent bond formation to create complex, adaptable systems that can self-correct to yield the most thermodynamically stable product. nih.govwikipedia.orgrsc.org Reactions such as imine and acylhydrazone formation are commonly employed in DCC. nih.govwikipedia.org The quinoline framework can be incorporated into such dynamic systems. For example, porous quinoline cages have been synthesized by coupling an imine reversible reaction with a subsequent irreversible Povarov cyclization. nih.gov Although this compound itself is not typically used as a primary component in DCC, its functional groups could be modified to participate in such reversible reactions, enabling its incorporation into dynamic polymeric materials or complex molecular architectures. rsc.org

Characterization of Non-Covalent Interactions

The structure and stability of supramolecular assemblies involving this compound and its analogs are dictated by a variety of non-covalent interactions.

Hydrogen bonding is a critical directional interaction in 8-hydroxyquinoline chemistry. The parent 8-HQ molecule features a characteristic intramolecular O—H⋯N hydrogen bond, which influences its conformation and reactivity. nih.gov In the solid state, 8-HQ molecules form centrosymmetric dimers via intermolecular O—H⋯N hydrogen bonds, creating a bifurcated hydrogen bond system and a central four-membered N₂H₂ ring. nih.gov

Substituents on the quinoline ring significantly affect these hydrogen bonding patterns. Theoretical studies on various 8-HQ derivatives show that electron-withdrawing or -donating groups alter the strength of the intramolecular hydrogen bond. nih.gov For this compound, the acetyl group's carbonyl oxygen introduces an additional hydrogen bond acceptor site, potentially leading to more complex intermolecular hydrogen bonding networks involving C—H⋯O interactions, in addition to the primary O—H⋯N bonds. In the absence of a specific crystal structure for this compound, the data for a monoclinic polymorph of the parent 8-hydroxyquinoline provides a reference for its likely crystalline behavior. nih.gov

Table 1: Crystallographic Data for 8-Hydroxyquinoline (Monoclinic Polymorph)

Parameter Value
Chemical Formula C₉H₇NO
Molar Mass 145.16 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.620 (3)
b (Å) 9.243 (4)
c (Å) 11.070 (4)
β (°) 90.718 (6)
Volume (ų) 677.3 (5)
Z 4

Data sourced from a study on a new monoclinic polymorph of 8-hydroxyquinoline. nih.gov

Aromatic π–π stacking interactions are fundamental to the crystal packing of planar molecules like quinolines. rsc.org These interactions, where the electron-rich π-systems of adjacent aromatic rings align, contribute significantly to the stability of the resulting supramolecular structures. In derivatives of 8-hydroxyquinoline, face-to-face π–π stacking is commonly observed, often leading to the formation of infinite chains or sheets. rsc.orgrsc.org

For example, crystal structure analysis of 2,2′-(arylenedivinylene)bis-8-hydroxyquinolines reveals strong face-to-face π–π stacking with inter-planar distances between 3.491 Å and 3.526 Å. rsc.org Theoretical studies have also quantified the binding energies associated with π–π stacking in various substituted 8-HQ dimers. nih.gov The presence of the acetyl group in this compound would influence the electronic distribution of the quinoline system, thereby modulating the nature and strength of these π-stacking interactions compared to the unsubstituted 8-HQ.

Table 2: Examples of Pi-Pi Stacking Interactions in 8-Hydroxyquinoline Derivatives

Compound Type Interaction Description Inter-planar Distance (Å)
2,2′-(Arylenedivinylene)bis-8-hydroxyquinolines Slipped face-to-face π–π stacking 3.491 – 3.526
8-Hydroxyquinoline-PAH Conjugates π–π interactions connecting dimers into 1D chains/2D sheets Not specified

Data compiled from studies on various 8-HQ derivatives. rsc.orgrsc.org

When 8-hydroxyquinoline derivatives form complexes with metal ions, strong electrostatic interactions, primarily ion-dipole and dative covalent bonds, are established. The deprotonated hydroxyl group provides a negative charge, while the nitrogen and carbonyl oxygen atoms possess lone pairs, creating a strong affinity for cations. nih.govnih.gov The interaction between the metal ion (e.g., Cu²⁺, Zn²⁺, Al³⁺) and the {N,O⁻} chelating site of the 8-HQ ligand is the defining feature of these complexes. rroij.comresearchgate.net

The formation of these metal complexes significantly alters the electronic properties of the ligand, often leading to enhanced fluorescence, a property exploited in the development of chemical sensors. scispace.comrroij.com The stoichiometry of these complexes is typically 1:2 (metal:ligand) for divalent ions, which may adopt square planar or octahedral geometries, and 1:3 for trivalent ions. rroij.comscirp.org These coordination complexes are stabilized by the strong electrostatic attraction between the cationic metal center and the anionic/polar ligand.

Crystal Engineering of this compound Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties by controlling intermolecular interactions. For 8-hydroxyquinoline derivatives, this involves strategically modifying the molecular structure to direct the formation of specific supramolecular synthons—robust and predictable patterns of intermolecular interactions.

By introducing different functional groups onto the 8-HQ scaffold, chemists can tune the resulting crystal packing and, consequently, the material's physical properties. For example, adding halogen atoms or polycyclic aromatic hydrocarbons can systematically alter the balance between hydrogen bonding and π–π stacking, leading to different crystal architectures. rsc.org The synthesis of co-crystals, where 8-HQ is combined with other molecules, is another powerful crystal engineering strategy to create materials with novel properties. nih.gov

While crystal engineering studies focusing specifically on this compound are not widely reported, the principles are directly applicable. The acetyl group at the 2-position provides a valuable synthetic handle. It can be modified to introduce a wide range of other functional groups, thereby enabling the systematic design of new crystalline materials with tailored architectures and functions, such as for use in organic field-effect transistors or as pharmaceutical solids with improved properties. rsc.org

Design and Synthesis of Supramolecular Coordination Compounds

The design and synthesis of supramolecular coordination compounds based on this compound leverage the inherent chelating properties of the 8-hydroxyquinoline scaffold, modified by the presence of an acetyl group at the 2-position. This substituent introduces an additional coordination site and steric influence, which can be exploited to direct the assembly of intricate, high-order structures. The formation of these complexes is a meticulous process involving the self-assembly of the ligand and metal ions, guided by a combination of strong metal-ligand bonds and weaker non-covalent interactions.

The synthesis of these supramolecular coordination compounds is typically achieved through solvothermal or standard solution-based methods. In a representative solvothermal synthesis, this compound and a selected metal salt are dissolved in a suitable solvent or a mixture of solvents, sealed in a reaction vessel, and heated to an elevated temperature. This method facilitates the formation of crystalline products by allowing for slow cooling and controlled crystal growth.

For instance, drawing parallels from the synthesis of related 2-substituted 8-hydroxyquinoline complexes, a chromium(III) complex of this compound could be synthesized. nih.gov In a hypothetical synthesis, a solvothermal reaction of chromium(III) acetate (B1210297) with this compound in a 1:3 molar ratio in a mixture of DMSO, H₂O, and ethanol (B145695) would be expected to yield crystals of a Cr(III) complex upon heating. nih.gov The resulting complex would likely exhibit a three-dimensional supramolecular architecture stabilized by non-covalent interactions such as π-π stacking, C-H···π, and C-H···O interactions, a common feature in such systems. nih.gov

The characterization of these supramolecular coordination compounds relies on a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for the unambiguous determination of the molecular structure and the detailed analysis of the supramolecular packing. Spectroscopic methods such as FT-IR are used to confirm the coordination of the ligand to the metal ion, typically observed by shifts in the C=O and C-O stretching frequencies of the ligand. UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic properties and potential photoluminescence of the complexes. nih.gov Thermal gravimetric analysis (TGA) is employed to assess the thermal stability of the compounds. nih.gov

The following interactive data tables summarize typical synthetic parameters and characterization data for a hypothetical supramolecular coordination compound of this compound, based on findings for structurally similar complexes. nih.govnih.gov

Table 1: Hypothetical Synthesis Parameters for a Metal Complex of this compound

ParameterValue
LigandThis compound
Metal SaltChromium(III) Acetate
Molar Ratio (Metal:Ligand)1:3
Solvent SystemDMSO/H₂O/EtOH
Reaction Temperature160 °C
Reaction Time72 hours
Product[Cr(1-(8-oxyquinolin-2-yl)ethanone)₃]
Yield~75% (based on similar reactions)
Crystal SystemTriclinic (hypothetical)
Space GroupP-1 (hypothetical)

Table 2: Illustrative Characterization Data for a Hypothetical [Cr(1-(8-oxyquinolin-2-yl)ethanone)₃] Complex

TechniqueObservationInterpretation
FT-IR (cm⁻¹) Shift in C=O stretch from ~1680 cm⁻¹ in free ligand. Appearance of new bands in the 400-600 cm⁻¹ region.Coordination of the acetyl oxygen and formation of M-O and M-N bonds.
UV-Vis (nm) Red shift in absorption bands compared to the free ligand.Alteration of electronic transitions upon coordination to the metal center.
Fluorescence Quenching or enhancement of emission compared to the free ligand.Influence of the heavy metal ion on the ligand's photoluminescence properties.
TGA High decomposition temperature (e.g., >300 °C).Good thermal stability of the supramolecular coordination compound.
Single-Crystal X-ray Defined Cr-O and Cr-N bond lengths. Observation of intermolecular π-π stacking and C-H···O hydrogen bonds.Confirms the coordination geometry around the Cr(III) ion and reveals the nature of the supramolecular interactions that build the crystal lattice.

The versatility of the this compound ligand, combined with the diverse coordination preferences of various metal ions, opens up a vast landscape for the rational design and synthesis of novel supramolecular coordination compounds with tailored structures and properties.

Future Research Trajectories and Concluding Perspectives

Innovative Synthetic Methodologies for Diversified Analogues

The core 8-hydroxyquinoline (B1678124) structure is a valuable building block for creating a wide array of pharmacologically active compounds. researchgate.netnih.govnih.gov Future research will likely focus on developing more efficient and versatile synthetic routes to generate diverse analogues of 1-(8-Hydroxyquinolin-2-yl)ethanone. The exploration of multicomponent reactions, such as the Betti-reaction, presents a promising avenue for constructing large libraries of derivatives with varied functionalities. nih.gov For instance, a 48-membered Betti-library was successfully constructed using 8-hydroxyquinoline derivatives, aromatic amines, and aldehydes, yielding analogues with a range of cytoprotective activities. nih.gov

Another key direction is the strategic modification of the 8-hydroxyquinoline scaffold at different positions to fine-tune the properties of the resulting molecules. researchgate.net For example, the synthesis of styrylquinolines involves protecting the hydroxyl group, followed by a condensation reaction at the 2-methyl position and subsequent deprotection. nih.gov This highlights the potential for creating derivatives with tailored electronic and photophysical properties.

Future synthetic strategies may also increasingly employ microwave-assisted synthesis and phase-transfer catalysis to improve reaction efficiency and yields. nih.govnih.gov The development of one-pot synthesis methods will also be crucial for streamlining the production of complex derivatives. nih.gov These innovative approaches will be instrumental in generating a broad spectrum of analogues for screening in various applications, from medicinal chemistry to materials science.

Advanced Spectroscopic Probes for Real-Time Analysis

Derivatives of 8-hydroxyquinoline are well-established as effective fluorescent and colorimetric chemosensors for detecting metal ions. nih.govresearchgate.net The future in this area lies in the design of more sophisticated probes capable of real-time analysis with higher selectivity and sensitivity. The inherent fluorescence of the 8-hydroxyquinoline moiety, which is often quenched but can be "turned on" upon metal chelation, provides a robust mechanism for sensor design. researchgate.netmdpi.comrsc.org

A significant challenge that remains is the development of single probes that can distinguish between metal ions with similar properties, such as zinc(II) and cadmium(II). nih.gov One innovative approach to tackle this involves creating probes that exhibit solvent-dependent fluorescent responses, allowing for the selective detection of different ions in various media. nih.gov For example, a deoxycholic acid derivative featuring an 8-hydroxyquinoline fluorophore has been shown to sense Zn²⁺ in an ethanol-water solution and Cd²⁺ in an acetonitrile-water solution. nih.gov

Future research will also focus on integrating these molecular probes into practical analytical devices, such as test strips, for rapid and semi-quantitative analysis. nih.gov Furthermore, the development of probes for detecting other environmentally and biologically significant species beyond metal ions is an expanding area of investigation. The ability to perform real-time cell viability and mitochondrial membrane potential assays using these probes underscores their potential in biomedical diagnostics. nih.gov

Probe TypeTarget Analyte(s)Sensing MechanismKey Feature
Deoxycholic acid-8-hydroxyquinoline conjugateZn(II) and Cd(II)Solvent-dependent ratiometric fluorescenceDistinguishable sensing in different solvents. nih.gov
8-quinoline boronic acid-Al(III) compositeHydrogen peroxideOxidation-induced coordination and fluorescence enhancementSwitch-on fluorescence. researchgate.net
8-hydroxyquinoline-uracil metal complexesVarious metal ionsMetal chelationPotential for anticancer applications. nih.gov

Exploration of Novel Coordination Motifs and Their Mechanistic Insights

The ability of this compound and its derivatives to act as bidentate chelating agents, binding to metal ions through their nitrogen and oxygen atoms, is central to many of their applications. nih.govresearchgate.netrroij.com Future research will delve deeper into exploring novel coordination motifs and understanding the intricate mechanisms governing the formation and properties of their metal complexes.

Investigations into the coordination chemistry of these ligands with a wider range of metal ions, including transition metals like Cr(III), Co(II), Ni(II), and Cu(II), as well as platinum(II), will continue to be a major focus. nih.govresearchgate.netscirp.orgrsc.org The synthesis of mixed-ligand complexes, where the 8-hydroxyquinoline derivative is combined with other ligands, offers a strategy to create complexes with fine-tuned geometries and electronic properties. researchgate.netmdpi.com For example, mixed-ligand complexes with salen have been synthesized, resulting in octahedral geometries. mdpi.com

Understanding the solution speciation and stability of these complexes is crucial for their practical application. acs.org Techniques such as single-crystal X-ray diffraction, ESI-MS, and various spectroscopic methods will be essential for characterizing the solid-state and solution structures of these new coordination compounds. nih.govacs.orgexlibrisgroup.com Mechanistic studies will aim to correlate the structural features of the complexes with their observed properties, such as luminescence or catalytic activity, providing a rational basis for the design of new functional materials. nih.gov

Metal Ion(s)Ligand SystemResulting Geometry/StructureReference
Cr(III)2-substituted 8-hydroxyquinoline3D supramolecular architectures nih.govexlibrisgroup.com
Cu(II), Zn(II)8-hydroxyquinoline Schiff basesDistorted octahedral acs.org
Co(II), Ni(II), Cu(II)Mixed-ligand with azo-ligandOctahedral researchgate.net
Pt(II)8-hydroxyquinoline derivativesSquare planar rsc.orgresearchgate.net
Al(III)Mixed-ligand with salenOctahedral mdpi.com

Integration of Computational Chemistry in Predictive Material Design

The synergy between experimental synthesis and computational chemistry is set to revolutionize the design of new materials based on the this compound scaffold. arxiv.orgnih.govresearchgate.net Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for predicting the structural, electronic, and optical properties of these molecules and their metal complexes before they are synthesized in the lab. nih.govresearchgate.netmdpi.com

Future research will increasingly rely on computational screening of virtual libraries of compounds to identify promising candidates for specific applications. For example, DFT calculations can be used to optimize molecular geometries, calculate quantum chemical parameters, and predict spectroscopic signatures (like IR and NMR spectra), which can then be compared with experimental data for structural validation. researchgate.netnih.govresearchgate.net Such in silico studies can provide deep insights into the reactivity and bioavailability of new compounds. nih.gov

Moreover, the integration of machine learning (ML) with computational chemistry is an emerging frontier that holds immense promise. arxiv.orgnih.govnih.gov ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules with remarkable speed and accuracy. researchgate.net This data-driven approach can accelerate the discovery of materials with tailored characteristics, from novel fluorophores for bio-imaging to advanced materials for organic light-emitting diodes (OLEDs). nih.govrroij.com The combination of these computational tools will enable a more rational and efficient design process, guiding experimental efforts toward the most promising molecular targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended laboratory-scale synthesis routes for 1-(8-Hydroxyquinolin-2-yl)ethanone?

  • Methodology :

  • Friedel-Crafts Acylation : React 8-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.
  • Cross-Coupling Reactions : Utilize CuI-catalyzed Ullmann-type coupling between 8-hydroxyquinoline derivatives and acetyl precursors in isopropanol under inert atmospheres, as demonstrated in quinoline derivative syntheses .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/acetone gradient) followed by recrystallization from methanol.

Q. How should researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches. Compare with NIST reference data for similar ethanones .
  • NMR (¹H/¹³C) : Confirm aromatic proton environments (δ 6.8–8.5 ppm) and acetyl group (δ ~2.6 ppm for CH₃, δ ~200 ppm for carbonyl carbon).
  • Mass Spectrometry (EI-MS) : Validate molecular ion peak (m/z ~213) and fragmentation patterns using NIST guidelines .

Q. What are the solubility properties of this compound in common solvents?

  • Experimental Protocol :

  • Prepare saturated solutions in DMSO, DMF, ethanol, and dichloromethane. Centrifuge and analyze supernatant via UV-Vis spectroscopy.
  • Findings : Expected solubility >2 mg/mL in DMSO/DMF (based on structurally similar compounds) . Limited solubility in aqueous buffers necessitates dimethyl sulfoxide (DMSO) for biological assays.

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

  • Strategies :

  • Multi-Technique Validation : Cross-reference IR, NMR, and X-ray crystallography data to resolve ambiguities (e.g., distinguishing keto-enol tautomers) .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify proton environments in NMR spectra.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass to rule out impurities .

Q. What crystallographic methods are optimal for determining the molecular structure of this compound?

  • Protocol :

  • Crystal Growth : Slow evaporation of methanol solutions at 4°C for 4–6 weeks to obtain single crystals .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker AXS Kappa APEX II) at 90 K.
  • Refinement : Employ SHELXL for structure solution and refinement, applying absorption corrections (SADABS) and validating via R-factor convergence .

Q. Which computational approaches predict the electronic properties and reactivity of this compound?

  • Methods :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity hotspots.
  • Molecular Docking : Simulate interactions with biological targets (e.g., metalloenzymes) using AutoDock Vina.
  • QSAR Modeling : Leverage CC-DPS datasets to correlate structural features with observed bioactivity .

Q. How can researchers design experiments to evaluate antimicrobial activity against multidrug-resistant pathogens?

  • Experimental Design :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth. Include positive (ciprofloxacin) and negative (DMSO) controls.
  • Mechanistic Studies : Assess metal-chelation effects by adding Fe³⁺/Cu²⁺ ions and monitoring MIC shifts .

Q. What strategies elucidate the coordination chemistry of this compound with transition metals?

  • Methodology :

  • Synthesis of Metal Complexes : React with Cu(NO₃)₂ or FeCl₃ in ethanol/water mixtures under reflux.
  • Characterization :
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands.
  • Cyclic Voltammetry : Determine redox potentials of metal complexes.
  • Single-Crystal XRD : Resolve coordination geometry (e.g., octahedral vs. square planar) .

Notes on Data Interpretation

  • Contradictions in Synthetic Yields : Variability may arise from catalyst loading (e.g., CuI vs. Pd catalysts) or solvent polarity. Optimize via Design of Experiments (DoE) .
  • Spectroscopic Artifacts : Impurities from incomplete purification can mimic tautomeric signals. Always cross-check with HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.